(S)-(+)-1-Cyclohexylethylamine

概要

説明

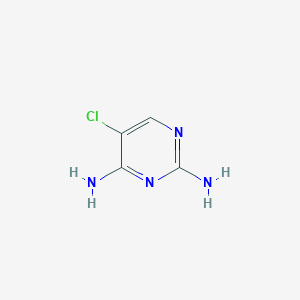

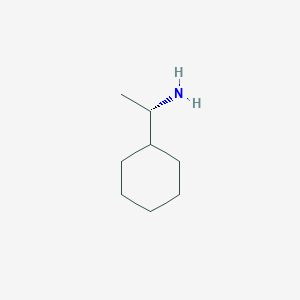

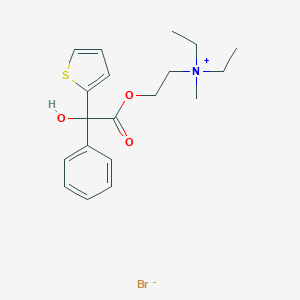

(S)-(+)-1-Cyclohexylethylamine, also known as S-CEA, is an organic compound with a wide range of applications in scientific research. It is a chiral amine with a cyclohexyl substituent and is used in a variety of research fields, including biochemistry, physiology, and pharmacology. S-CEA has been studied extensively for its ability to modulate the activity of various receptors and enzymes, as well as its ability to interact with other compounds.

科学的研究の応用

Chiral Resolution and Crystal Structures : (Bereczki et al., 2019) explored the optical resolution of chloromandelic acids using cyclohexylethylamine as a resolving agent. The study highlighted the crystal structures of the resulting diastereomers and the double salt formed.

Enantiomeric Separation in Capillary Electrophoresis : (Gong & Hauser, 2005) utilized cyclohexylethylamine for the enantiomeric separation of amines in capillary electrophoresis. This study demonstrated high-resolution separations and efficient detection methods.

Chiral Recognition and Molecular Mechanisms : Research by (Sakai, Sakurai, & Hirayama, 2006) focused on the molecular mechanisms of chiral recognition in a resolution system involving cyclohexylethylamine and mandelic acid. The study provided insights into the molecular recognition process and its dependency on the dielectric property of solvents.

Synthesis and Structural Characterization of Complexes : (Chen et al., 1998) synthesized and structurally characterized quadruple-bonded complexes containing chiral amine ligands, including cyclohexylethylamine. This research contributed to the understanding of the optical activities and molecular structures of such complexes.

Enantioselective Fluorescent Recognition : (Li et al., 2007) discussed the enantioselective fluorescent recognition of chiral acids by cyclohexane-based molecules. The study highlighted the potential of cyclohexylethylamine derivatives in selective sensing applications.

Enantioselective Recognition by Amino-Phosphonium Salts : (Rajasekar et al., 2020) researched the enantioselective recognition of chiral compounds, including cyclohexylethylamine, by chiral amino-phosphonium salts. This study provided insights into the binding selectivities and non-covalent interactions involved in chiral discrimination.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17430-98-7 | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique property of (S)-(+)-1-Cyclohexylethylamine makes it particularly interesting for crystallography studies?

A1: this compound exhibits a remarkable ability to undergo chirality inversion within a crystal lattice solely upon exposure to light. [, ] This phenomenon, observed in crystals of certain cobalt complexes containing this compound, allows researchers to directly observe and study the dynamics of chiral molecules within a solid-state environment. [, , ] This has significant implications for understanding solid-state reactions and developing new methods for chiral synthesis.

Q2: Beyond its role in asymmetric synthesis, what other applications have been explored for this compound?

A3: this compound has been incorporated into the synthesis of novel chiral lead-free semiconductors, specifically (R)/(S)-CHEA4Bi2BrxI10-x crystals and thin films. [] These materials exhibit intriguing optical properties, including tunable circular dichroism and long-lived excitations with optically induced chirality memory. [] This discovery paves the way for potential applications in semiconductor lighting, optical communication, and spintronics.

Q3: Can you elaborate on how the crystal structure influences the photo-induced chirality inversion of this compound in cobalt complexes?

A4: X-ray crystallographic studies have revealed that the shape and size of the reaction cavity surrounding the this compound moiety within the crystal lattice directly influence the chirality inversion process. [, , ] The presence of different solvents or ligands can alter this cavity, leading to variations in the inversion pathway and final enantiomeric ratios. [, ] This underscores the importance of crystal engineering in controlling solid-state reactions.

Q4: Are there any known applications of this compound in the development of antimicrobial agents?

A5: While not directly used as an antimicrobial agent, research has shown that this compound can be a component of plant extracts with antimicrobial properties. For instance, it was identified in extracts from Juglans regia tree bark, which exhibited activity against various human pathogens. [] This finding suggests that further investigation into the potential of this compound or its derivatives in medicinal chemistry might be warranted.

Q5: Has this compound been used in the synthesis of other chiral heterocyclic compounds?

A6: Yes, this compound has been successfully employed in the preparation of chiral 2,3-dihydro-1H-1,3,2-diazaboroles. [] These compounds, featuring a boron atom within a five-membered ring, are of interest for their potential applications in various fields, including catalysis and materials science. The use of this compound allows for the introduction of chirality into these structures, expanding their potential applications in asymmetric synthesis and other areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)